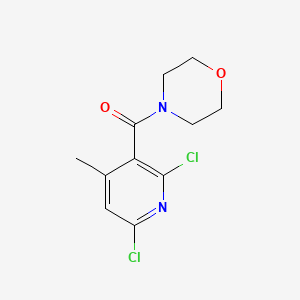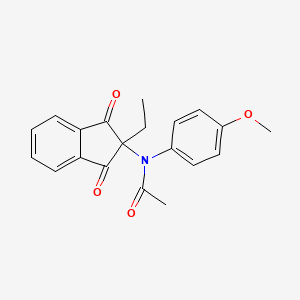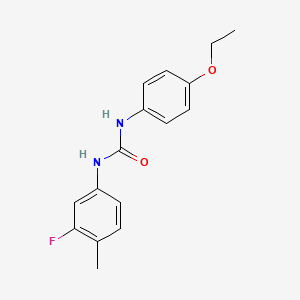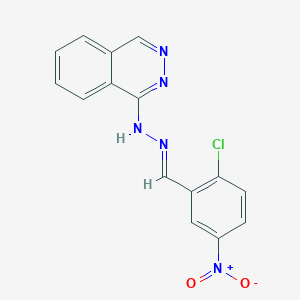
Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)-
Overview
Description
Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- is a synthetic compound that belongs to the class of fluorinated uracil derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of the fluorine atom and the sulfonyl group in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), a precursor of DNA. By inhibiting TS, the compound interferes with DNA synthesis and cell proliferation .
Mode of Action
The compound is a uracil analog with a fluorine atom at the C-5 position . After administration, it can rapidly enter target cells using the same transport mechanism as uracil . The main mechanism of action is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS to form a covalently bound ternary complex . This binding inhibits the conversion of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis .
Biochemical Pathways
The compound affects multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By modulating these pathways, the compound can affect cell response to treatment .
Pharmacokinetics
It is known that the compound can rapidly enter target cells after administration .
Result of Action
The compound’s action results in the inhibition of DNA synthesis and cell proliferation, leading to cell death . This makes it a potential therapeutic agent for treating various types of cancer .
Biochemical Analysis
Biochemical Properties
The compound Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- plays a significant role in biochemical reactions. It acts as an antimetabolite drug, inhibiting essential biosynthetic processes and being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . It interacts with enzymes such as thymidylate synthase (TS), leading to the misincorporation of fluoronucleotides into RNA and DNA .
Cellular Effects
Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- has profound effects on various types of cells and cellular processes. It influences cell function by disrupting normal DNA and RNA function, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- involves its incorporation into RNA and DNA and the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) . This leads to changes in gene expression and can result in cell death .
Metabolic Pathways
Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- is involved in several metabolic pathways. It interacts with enzymes such as thymidylate synthase (TS) and affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom at the 5-position of uracil using a fluorinating agent such as Selectfluor.
Sulfonylation: Attachment of the sulfonyl group to the uracil ring through a sulfonylation reaction using reagents like sulfonyl chlorides.
Alkylation: Introduction of the p-(2-methylpropoxy)phenyl group through an alkylation reaction, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that also incorporates into DNA and disrupts nucleotide metabolism.
6-Substituted Uracil Derivatives: Compounds with various substituents at the 6-position of the uracil ring, used as antiviral agents.
Uniqueness
Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- is unique due to the presence of both the fluorine atom and the sulfonyl group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
5-fluoro-1-[4-(2-methylpropoxy)phenyl]sulfonylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O5S/c1-9(2)8-22-10-3-5-11(6-4-10)23(20,21)17-7-12(15)13(18)16-14(17)19/h3-7,9H,8H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRMRLWAMQJNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147119 | |
| Record name | Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105411-90-3 | |
| Record name | Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105411903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil, 5-fluoro-N-((p-(2-methylpropoxy)phenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B5877952.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)
![9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)
![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)

![3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)



![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5878021.png)


